molecular formula C10H5BrClNO2 B11841883 4-Bromo-8-chloroquinoline-3-carboxylic acid

4-Bromo-8-chloroquinoline-3-carboxylic acid

Cat. No.: B11841883
M. Wt: 286.51 g/mol
InChI Key: VGSVZYXHPSOCGT-UHFFFAOYSA-N
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Description

4-Bromo-8-chloroquinoline-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C10H5BrClNO2. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and industrial processes. The presence of both bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-chloroquinoline-3-carboxylic acid typically involves halogenation reactions. One common method is the bromination of 8-chloroquinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-8-chloroquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while oxidation can lead to the formation of quinoline-3-carboxylic acid derivatives .

Scientific Research Applications

4-Bromo-8-chloroquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for developing pharmaceutical agents targeting various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-8-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The halogen atoms enhance its ability to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways depend on the specific application, but it often involves disruption of cellular processes or inhibition of key enzymes .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-8-chloroquinoline-3-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. The carboxylic acid group also provides additional sites for chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.51 g/mol

IUPAC Name

4-bromo-8-chloroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5BrClNO2/c11-8-5-2-1-3-7(12)9(5)13-4-6(8)10(14)15/h1-4H,(H,14,15)

InChI Key

VGSVZYXHPSOCGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)Br

Origin of Product

United States

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